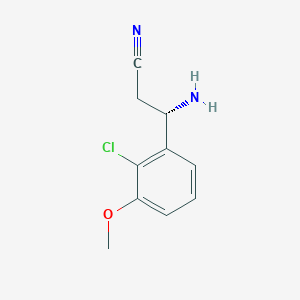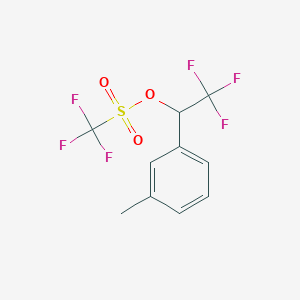
2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate is a fluorinated organic compound known for its unique chemical properties. It is often used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate typically involves the reaction of 2,2,2-Trifluoro-1-(m-tolyl)ethanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 2,2,2-Trifluoro-1-(m-tolyl)ethanol and trifluoromethanesulfonic acid.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate is widely used in scientific research due to its reactivity and stability. Some of its applications include:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to modify specific amino acid residues.
Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form new covalent bonds, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(m-tolyl)ethyl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts high reactivity and stability. Similar compounds include:
2,2,2-Trifluoro-1-(m-tolyl)ethanol: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another fluorinated sulfonate ester with similar reactivity but different structural features.
2,2,2-Trifluoro-1-(m-tolyl)ethanone: A related compound with a ketone functional group instead of the sulfonate ester
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C10H8F6O3S |
|---|---|
Molecular Weight |
322.23 g/mol |
IUPAC Name |
[2,2,2-trifluoro-1-(3-methylphenyl)ethyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H8F6O3S/c1-6-3-2-4-7(5-6)8(9(11,12)13)19-20(17,18)10(14,15)16/h2-5,8H,1H3 |
InChI Key |
JPZCHELMQRHAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(C(F)(F)F)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


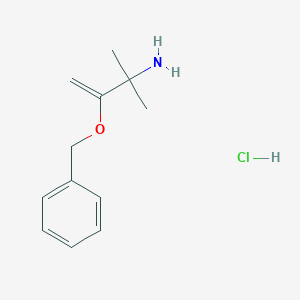
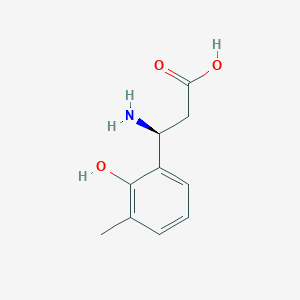
![(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13042499.png)
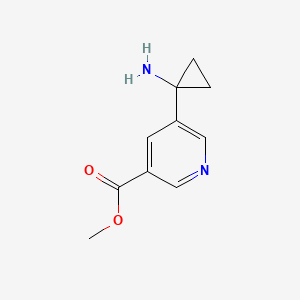
![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate](/img/structure/B13042526.png)
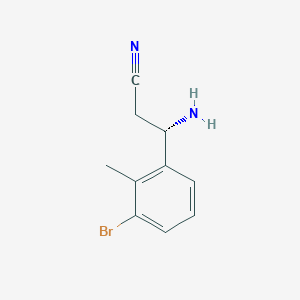
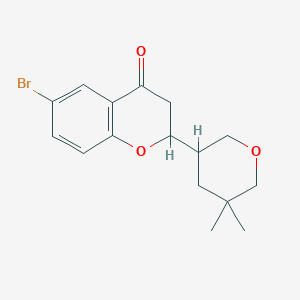
![(3R)-7-Bromo-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13042530.png)
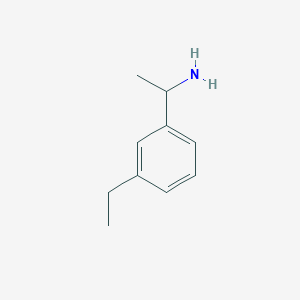
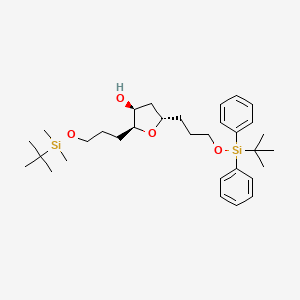

![6,7-Dichlorobenzo[B]thiophene 1,1-dioxide](/img/structure/B13042571.png)
